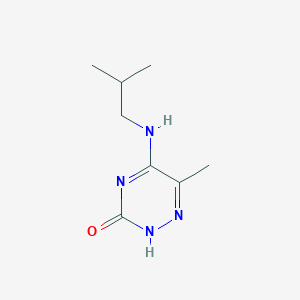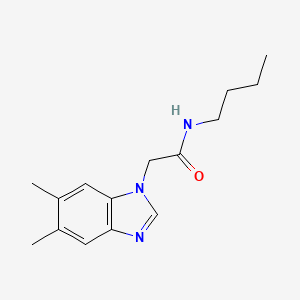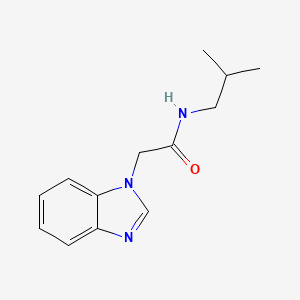![molecular formula C18H23N3O B4453471 N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE](/img/structure/B4453471.png)
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE
Vue d'ensemble
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE is a complex organic compound that features a dimethylamino group, a phenyl ring, and a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The dimethylamino group and pyridine moiety play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
N,N-Dimethyl-4-aminopyridine: Another pyridine derivative with comparable chemical behavior.
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-methyl-N-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14(2)18(22)21(17-7-5-6-12-19-17)13-15-8-10-16(11-9-15)20(3)4/h5-12,14H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESQJRMIZRBPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=C(C=C1)N(C)C)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-mercaptoethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453394.png)
![2-(2-chlorophenyl)-7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453395.png)
![N-[1-(4-fluorophenyl)ethyl]butanamide](/img/structure/B4453398.png)
![N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B4453402.png)
![N-[4-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B4453406.png)


![N,N-diethyl-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B4453438.png)
![N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B4453447.png)


![N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE](/img/structure/B4453467.png)
![N-{[1-(CARBAMOYLMETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE](/img/structure/B4453473.png)
![N-(propan-2-yl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4453479.png)
